molecular formula C13H16F3N3S B12591118 2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide CAS No. 649768-02-5

2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide

Cat. No.: B12591118
CAS No.: 649768-02-5
M. Wt: 303.35 g/mol
InChI Key: CPAMFZRXYQPJNM-UHFFFAOYSA-N
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Description

2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide is a chemical compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentylidene hydrazine carbothioamide moiety. This structure imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 3-(trifluoromethyl)benzaldehyde with pentylamine to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the desired compound .

Chemical Reactions Analysis

2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles such as halides or amines.

    Condensation: The hydrazine moiety allows for condensation reactions with carbonyl compounds, forming hydrazones or other related structures.

Scientific Research Applications

2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide involves its interaction with specific molecular targets, such as VEGFR-2. By binding to the active site of the receptor, the compound inhibits its tyrosine kinase activity, leading to the disruption of signaling pathways involved in cell proliferation and angiogenesis. This results in the induction of apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide can be compared with other similar compounds, such as:

Properties

CAS No.

649768-02-5

Molecular Formula

C13H16F3N3S

Molecular Weight

303.35 g/mol

IUPAC Name

[1-[3-(trifluoromethyl)phenyl]pentylideneamino]thiourea

InChI

InChI=1S/C13H16F3N3S/c1-2-3-7-11(18-19-12(17)20)9-5-4-6-10(8-9)13(14,15)16/h4-6,8H,2-3,7H2,1H3,(H3,17,19,20)

InChI Key

CPAMFZRXYQPJNM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NNC(=S)N)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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